![molecular formula C5H4N2 B14242493 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene CAS No. 591245-20-4](/img/structure/B14242493.png)
3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diazabicyclo[410]hepta-1(7),2,4-triene is a unique bicyclic compound characterized by its nitrogen atoms and strained ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This reaction forms the bicyclic structure through intramolecular cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the synthetic route would depend on the availability of starting materials and the efficiency of the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic or monocyclic compounds.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism by which 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene exerts its effects involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or facilitate catalytic processes. The strained ring system also plays a role in its reactivity, making it a versatile compound in various chemical reactions .
Comparaison Avec Des Composés Similaires
- 1,5-Diazabicyclo[3.1.0]hexanes
- 1,6-Diazabicyclo[4.1.0]heptanes
- 2,7-Diazabicyclo[2.2.1]heptanes
Comparison: 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene is unique due to its specific ring strain and nitrogen placement, which influence its reactivity and stability.
Propriétés
Numéro CAS |
591245-20-4 |
|---|---|
Formule moléculaire |
C5H4N2 |
Poids moléculaire |
92.10 g/mol |
Nom IUPAC |
3,7-diazabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C5H4N2/c1-2-6-3-5-4(1)7-5/h1-4H |
Clé InChI |
LBMSWMYEJQEBEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=NC21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


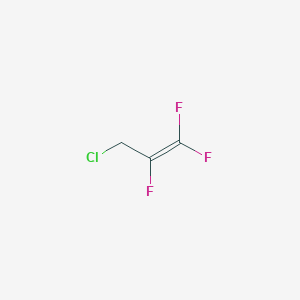

![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
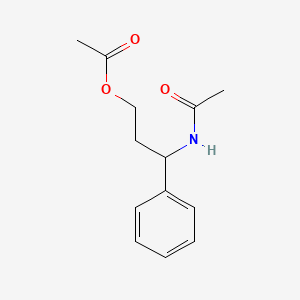
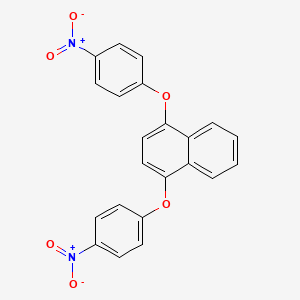
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
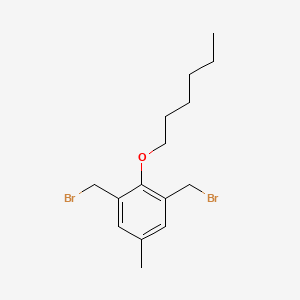
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
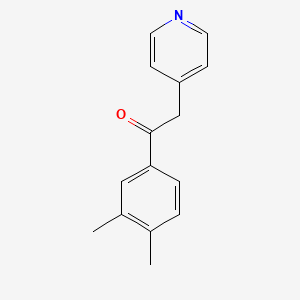
![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)
